![molecular formula C20H25N3O B2732851 N-(1-Ethylpiperidin-3-yl)-N-(quinolin-8-ylmethyl)prop-2-enamide CAS No. 2411294-58-9](/img/structure/B2732851.png)
N-(1-Ethylpiperidin-3-yl)-N-(quinolin-8-ylmethyl)prop-2-enamide
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Overview
Description
N-(1-Ethylpiperidin-3-yl)-N-(quinolin-8-ylmethyl)prop-2-enamide, also known as EPPQ, is a chemical compound that has gained interest in scientific research due to its potential as a therapeutic agent.
Mechanism of Action
N-(1-Ethylpiperidin-3-yl)-N-(quinolin-8-ylmethyl)prop-2-enamide exerts its anti-cancer effects by targeting the enzyme topoisomerase IIα, which is involved in DNA replication and repair. N-(1-Ethylpiperidin-3-yl)-N-(quinolin-8-ylmethyl)prop-2-enamide binds to topoisomerase IIα and prevents it from functioning properly, leading to DNA damage and cell death.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, N-(1-Ethylpiperidin-3-yl)-N-(quinolin-8-ylmethyl)prop-2-enamide has also been shown to have other biochemical and physiological effects. Studies have demonstrated that N-(1-Ethylpiperidin-3-yl)-N-(quinolin-8-ylmethyl)prop-2-enamide can inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that N-(1-Ethylpiperidin-3-yl)-N-(quinolin-8-ylmethyl)prop-2-enamide may have potential as a treatment for neurological disorders such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-Ethylpiperidin-3-yl)-N-(quinolin-8-ylmethyl)prop-2-enamide in lab experiments is its specificity for topoisomerase IIα, which makes it a useful tool for studying the role of this enzyme in various biological processes. However, one limitation of using N-(1-Ethylpiperidin-3-yl)-N-(quinolin-8-ylmethyl)prop-2-enamide is its potential toxicity, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research involving N-(1-Ethylpiperidin-3-yl)-N-(quinolin-8-ylmethyl)prop-2-enamide. One area of interest is the development of N-(1-Ethylpiperidin-3-yl)-N-(quinolin-8-ylmethyl)prop-2-enamide derivatives with improved efficacy and lower toxicity. Another area of research is the investigation of N-(1-Ethylpiperidin-3-yl)-N-(quinolin-8-ylmethyl)prop-2-enamide's potential as a treatment for other diseases, such as neurological disorders and infectious diseases. Finally, further studies are needed to fully understand the mechanism of action of N-(1-Ethylpiperidin-3-yl)-N-(quinolin-8-ylmethyl)prop-2-enamide and its potential as a therapeutic agent.
Synthesis Methods
N-(1-Ethylpiperidin-3-yl)-N-(quinolin-8-ylmethyl)prop-2-enamide can be synthesized using a multi-step process that involves the reaction of 8-chloroquinoline with 3-(1-ethylpiperidin-3-yl)prop-2-en-1-one in the presence of a base. The resulting product is then treated with acetic anhydride to obtain N-(1-Ethylpiperidin-3-yl)-N-(quinolin-8-ylmethyl)prop-2-enamide.
Scientific Research Applications
N-(1-Ethylpiperidin-3-yl)-N-(quinolin-8-ylmethyl)prop-2-enamide has been studied for its potential as a therapeutic agent in various scientific research applications. One such application is its use as a potential treatment for cancer. Studies have shown that N-(1-Ethylpiperidin-3-yl)-N-(quinolin-8-ylmethyl)prop-2-enamide can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
properties
IUPAC Name |
N-(1-ethylpiperidin-3-yl)-N-(quinolin-8-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-3-19(24)23(18-11-7-13-22(4-2)15-18)14-17-9-5-8-16-10-6-12-21-20(16)17/h3,5-6,8-10,12,18H,1,4,7,11,13-15H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPHGTNIIJHMND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC(C1)N(CC2=CC=CC3=C2N=CC=C3)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Ethylpiperidin-3-yl)-N-(quinolin-8-ylmethyl)prop-2-enamide |
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